molecular formula C11H12N2O B5823935 2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B5823935
M. Wt: 188.23 g/mol
InChI Key: YKAQESWMJUYARM-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known for their complex cyclic structures and functional groups, contributing to diverse chemical reactions and properties. Research on such compounds often aims at understanding their synthesis, structure, and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of compounds closely related to 2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile involves multi-step chemical reactions, utilizing specific reagents and conditions to achieve the desired cyclic and functional group arrangements. For example, the synthesis of cyclohepta[b]pyridine derivatives has been documented through reactions that lead to the formation of complex structures with specific substituents on the cyclohepta and pyridine rings (Moustafa & Girgis, 2007).

Molecular Structure Analysis

The molecular structure of related compounds reveals a common boat-shaped cyclohepta ring configuration, with methoxy and carbonitrile groups attached at specific positions. Detailed crystallographic analysis allows for the determination of bond lengths, valency angles, and hydrogen bonding patterns, contributing to a deeper understanding of the compound's structural characteristics (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Cyclohepta[b]pyridine derivatives engage in a variety of chemical reactions, including cycloadditions, condensations, and nucleophilic substitutions. These reactions are influenced by the compound's functional groups and cyclic structure, leading to the formation of new compounds with potentially useful properties (Gritsch et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, and solubility, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different environments and for its potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications. Studies have explored the synthesis of derivatives through various chemical reactions, highlighting the compound's versatility and potential as a precursor for more complex molecules (Elewa et al., 2021).

Scientific Research Applications

X-ray Diffraction and Heterocyclic Design

  • Study 1: An X-ray diffraction study of derivatives of 3-cyanopyrid-2-ones, including 2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile, revealed the formation of new bicyclic and tricyclic heterocycles. These compounds were characterized using 1H NMR spectroscopy and X-ray diffraction methods (Rybakov, Babaev, & Paronikyan, 2017).

Crystal Structure Determination

  • Study 2: The crystal structures of certain derivatives of cyclohepta[b]pyridine-3-carbonitrile were examined. In these compounds, the cycloheptane ring adopts a specific conformation, and N—H⋯Nnitrile hydrogen bonds form inversion dimers in the crystal structures (Nagalakshmi et al., 2015).
  • Study 3: Another study explored the crystal structures of 2-benzylamino derivatives of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, providing insights into the molecular arrangement and interactions within these compounds (Jansone et al., 2007).

Synthesis and Spectroscopic Analysis

  • Study 4: Pyridine derivatives, including 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile, were synthesized, and their structural features studied using IR, electronic spectroscopy, UV–vis absorption, and fluorescence spectroscopy (Cetina, Tranfić, Sviben, & Jukić, 2010).

Optical and Diode Characteristics

  • Study 5: A 2020 study investigated the thermal, structural, optical, and diode characteristics of two pyridine derivatives. These compounds showed potential for use in devices like heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Its effects would depend on its interactions with biological systems, which are not documented .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. It is recommended to handle it with appropriate safety measures as with any chemical used for research .

Future Directions

The future directions for the use of this compound are not specified in the sources I found. Given its unique structure, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-6-8-4-2-1-3-5-10(8)13-11(9)14/h6H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAQESWMJUYARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)NC(=O)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
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2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
Reactant of Route 3
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
Reactant of Route 4
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
Reactant of Route 5
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile
Reactant of Route 6
2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile

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